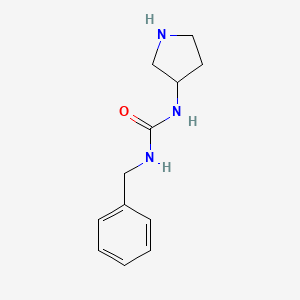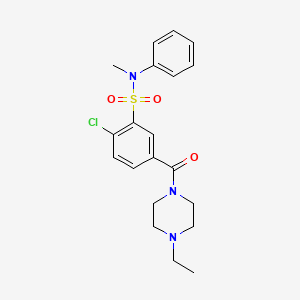
1-Benzyl-3-(pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(pyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, N-Benzyl-N'-(3-pyrrolidinyl)urea, and has been synthesized using several different methods. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea is not fully understood. However, studies have shown that this compound may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-3-(pyrrolidin-3-yl)urea may have several biochemical and physiological effects. For example, this compound has been shown to improve cognitive function in animal models. Additionally, studies have shown that this compound may have neuroprotective effects, which could make it a potential treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-Benzyl-3-(pyrrolidin-3-yl)urea in lab experiments is its potential as a cognitive enhancer. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-Benzyl-3-(pyrrolidin-3-yl)urea. One potential direction is to further investigate its potential as a treatment for neurodegenerative disorders. Additionally, more research is needed to fully understand the compound's mechanism of action and how it interacts with the α7 nicotinic acetylcholine receptor. Finally, more research is needed to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Benzyl-3-(pyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using several different methods and has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative disorders. More research is needed to fully understand the compound's mechanism of action and its potential side effects.
Méthodes De Synthèse
There are several methods for synthesizing 1-Benzyl-3-(pyrrolidin-3-yl)urea, including the reaction of benzylisocyanate with pyrrolidine and urea, and the reaction of benzylamine with pyrrolidine and phosgene. One of the most commonly used methods involves the reaction of benzylisocyanate with pyrrolidine and urea in the presence of a catalyst such as potassium carbonate. This method yields high purity and high yield of 1-Benzyl-3-(pyrrolidin-3-yl)urea.
Applications De Recherche Scientifique
1-Benzyl-3-(pyrrolidin-3-yl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to have potential as a cognitive enhancer. Studies have also shown that this compound may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzyl-3-pyrrolidin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)


![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)